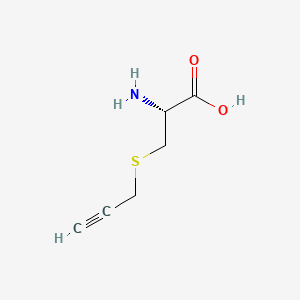

(R)-2-Amino-3-(2-propynylthio)propanoic Acid

Übersicht

Beschreibung

S-Propargyl-Cystein, auch bekannt als ZYZ-802, ist ein schwefelhaltiges Aminosäurederivat. Es ist ein strukturelles Analogon von S-Allylcystein, einer Hauptkomponente von gealtertem Knoblauch-Extrakt. Durch den Austausch der Allylgruppe in S-Allylcystein durch eine Propargylgruppe entsteht S-Propargyl-Cystein. Diese Verbindung hat aufgrund ihrer potenziellen pharmakologischen Wirkungen, einschließlich Kardioprotektion, Neuroprotektion und entzündungshemmender Eigenschaften, Aufmerksamkeit erlangt .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

S-Propargyl-Cystein kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Cystein mit Propargylbromid in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion erfolgt typischerweise in einem wässrigen Medium bei Raumtemperatur, was zur Bildung von S-Propargyl-Cystein führt .

Industrielle Produktionsmethoden

Für die Produktion im industriellen Maßstab kann S-Propargyl-Cystein mit ähnlichen Methoden synthetisiert werden, die jedoch für größere Mengen optimiert sind. Die Reaktionsbedingungen können angepasst werden, um höhere Ausbeuten und Reinheiten zu gewährleisten. Darüber hinaus kann die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren die Effizienz des Produktionsprozesses verbessern .

Chemische Reaktionsanalyse

Arten von Reaktionen

S-Propargyl-Cystein unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Disulfide oder Sulfoxide zu bilden.

Reduktion: Es kann reduziert werden, um Thiole zu bilden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter milden Bedingungen mit S-Propargyl-Cystein reagieren

Hauptsächlich gebildete Produkte

Oxidation: Disulfide und Sulfoxide.

Reduktion: Thiole.

Substitution: Verschiedene substituierte Cystein-Derivate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

S-Propargyl-Cysteine can be synthesized through various methods. One common approach involves the reaction of cysteine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of S-Propargyl-Cysteine .

Industrial Production Methods

For industrial-scale production, S-Propargyl-Cysteine can be synthesized using similar methods but optimized for larger quantities. The reaction conditions may be adjusted to ensure higher yields and purity. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

S-Propargyl-Cysteine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfoxides.

Reduction: It can be reduced to form thiols.

Substitution: It can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with S-Propargyl-Cysteine under mild conditions

Major Products Formed

Oxidation: Disulfides and sulfoxides.

Reduction: Thiols.

Substitution: Various substituted cysteine derivatives

Wissenschaftliche Forschungsanwendungen

Cardioprotective Effects

Research indicates that (R)-2-Amino-3-(2-propynylthio)propanoic Acid exhibits cardioprotective properties, particularly against oxidative stress and myocardial ischemia. Studies have demonstrated that this compound can mitigate damage caused by reactive oxygen species (ROS) in cardiac cells.

- Mechanism of Action : The cardioprotective effects are attributed to its ability to enhance the expression of antioxidant enzymes and inhibit the activity of NADPH oxidase, which is responsible for ROS production. For instance, treatment with this compound has been shown to reduce oxidative damage in high-glucose-treated cardiomyocytes by modulating key signaling pathways such as PI3K/Akt/Nrf2 .

Antioxidant Properties

The compound's antioxidant capabilities are significant in protecting cells from oxidative stress. It has been reported to reduce cellular peroxide levels and enhance the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).

- Research Findings : In studies involving diabetic rat models, administration of this compound resulted in increased myocardial SOD expression and improved antioxidant enzyme activities, suggesting its role in managing oxidative stress associated with diabetes .

Cell Signaling Pathways

The compound is also involved in modulating various cell signaling pathways that are critical for cellular protection and survival.

- Nrf2 Activation : It has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage. This activation is essential for enhancing cellular defense mechanisms during oxidative stress conditions .

Case Study 1: Myocardial Ischemia Protection

A study investigated the protective effects of this compound on myocardial ischemia. The results indicated that this compound significantly reduced infarct size in animal models subjected to ischemic conditions, highlighting its potential as a therapeutic agent for heart diseases .

Case Study 2: Diabetes-Induced Oxidative Stress

In an experimental setup involving diabetic rats, this compound was administered to evaluate its impact on oxidative stress markers. The findings showed a marked reduction in ROS levels and an increase in antioxidant enzyme activities, suggesting its efficacy in combating diabetes-related oxidative damage .

Wirkmechanismus

S-Propargyl-Cysteine exerts its effects through several mechanisms:

Cardioprotection: It reduces calcium accumulation, activates antioxidants, and inhibits inflammatory cytokines.

Neuroprotection: It attenuates beta-amyloid-induced cognitive deficits and reduces pro-inflammatory responses by inhibiting the ERK1/2 and NF-κB pathways.

Anti-inflammatory: It inhibits the IL-6/STAT3 pathway, reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

S-Propargyl-Cystein ist strukturell ähnlich anderen schwefelhaltigen Aminosäuren wie S-Allylcystein und S-Propylcystein. Es weist jedoch aufgrund des Vorhandenseins der Propargylgruppe einzigartige Eigenschaften auf, die seine pharmakologischen Wirkungen verstärken .

Ähnliche Verbindungen

S-Allylcystein: In gealtertem Knoblauch-Extrakt enthalten, bekannt für seine antioxidativen und kardioprotektiven Eigenschaften.

S-Propyl-Cystein: Ein weiteres Analogon mit ähnlichen, aber weniger starken Wirkungen im Vergleich zu S-Propargyl-Cystein

Biologische Aktivität

(R)-2-Amino-3-(2-propynylthio)propanoic acid, also known as propynylthio amino acid, is an organosulfur compound with significant biological activity. Its structure includes a propynylthio group which contributes to its unique biochemical properties. This compound has gained attention in various fields, including pharmacology and nutrition, due to its potential therapeutic effects.

- Molecular Formula : C6H9NO2S

- Molecular Weight : 159.21 g/mol

- CAS Number : 3262-64-4

-

Antioxidant Properties :

- This compound exhibits antioxidant activity, which can mitigate oxidative stress in cells. This property is crucial in preventing cellular damage linked to chronic diseases such as cancer and cardiovascular diseases.

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may have neuroprotective effects, potentially aiding in the prevention of neurodegenerative diseases by modulating excitatory neurotransmitter levels.

- Cardiovascular Health :

Case Studies and Experimental Data

- Study on Antioxidant Activity :

- Neuroprotective Study :

- Cardiovascular Effects :

Data Table of Biological Activities

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-prop-2-ynylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-2-3-10-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKVEOCMEMGHGB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628366 | |

| Record name | S-Prop-2-yn-1-yl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3262-64-4 | |

| Record name | S-Prop-2-yn-1-yl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (L)-3-(Propargylsulfenyl)-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.